
Crenolanib besylate
描述
准备方法
合成路线和反应条件: 克瑞诺拉尼布贝司盐的合成涉及多个步骤,从苯并咪唑核的制备开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法: 克瑞诺拉尼布贝司盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和遵守监管标准进行了优化。 这涉及使用大型反应器、用于监测和控制的自动化系统以及严格的质量保证协议,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型: 克瑞诺拉尼布贝司盐会经历各种化学反应,包括氧化、还原和取代。 这些反应对于其在生物系统中的代谢激活和失活至关重要 .
常用试剂和条件: 涉及克瑞诺拉尼布贝司盐的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和用于取代反应的亲核试剂。 这些反应的条件根据所需结果而有所不同,但它们通常涉及控制温度、pH 值和反应时间 .
形成的主要产物: 克瑞诺拉尼布贝司盐反应形成的主要产物包括其代谢产物,这些代谢产物对其药理活性至关重要。 这些代谢产物是通过母体化合物的氧化和还原形成的,导致活性形式和非活性形式的形成 .
科学研究应用
克瑞诺拉尼布贝司盐具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究酪氨酸激酶抑制机制的模型化合物。在生物学领域,它被用于研究受体酪氨酸激酶在细胞信号传导和癌症进展中的作用。 在医学领域,克瑞诺拉尼布贝司盐正在被评估其在治疗各种癌症类型(包括急性髓系白血病、胃肠道间质瘤和神经胶质瘤)中的治疗潜力 。 在工业领域,它被用于开发针对酪氨酸激酶的新药和治疗剂 .
作用机制
克瑞诺拉尼布贝司盐通过选择性抑制特定酪氨酸激酶的活性来发挥作用,包括 FMS 样酪氨酸激酶 3、血小板衍生生长因子受体 α 和血小板衍生生长因子受体 β。这些激酶在细胞增殖、分化和存活中起着至关重要的作用。 通过抑制它们的活性,克瑞诺拉尼布贝司盐破坏了促进癌细胞生长和存活的信号通路 。 涉及的分子靶标和途径包括 ERK 和 AKT/mTOR 信号通路,这些通路对细胞生长和存活至关重要 .
相似化合物的比较
克瑞诺拉尼布贝司盐在选择性抑制 III 类受体酪氨酸激酶的野生型和突变异构体方面具有独特性。 这使其对具有特定基因突变的癌症特别有效,例如 FLT3-ITD 和 FLT3-D835 突变 。 类似的化合物包括昆西替尼和索拉非尼,它们也靶向酪氨酸激酶,但具有不同的选择性和效力特征 。 与这些化合物相比,克瑞诺拉尼布贝司盐对某些耐药突变显示出优异的活性,并且副作用发生率更低 .
类似化合物
- 昆西替尼
- 索拉非尼
- 米哚妥林
- 吉特瑞替尼
属性
IUPAC Name |
benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQUTWAXTHJROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670220-93-6 | |
| Record name | 4-Piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crenolanib besylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRENOLANIB BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4B01024K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
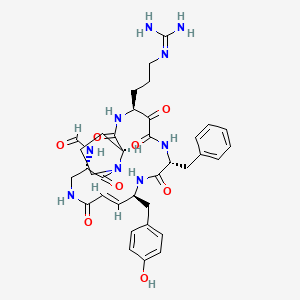
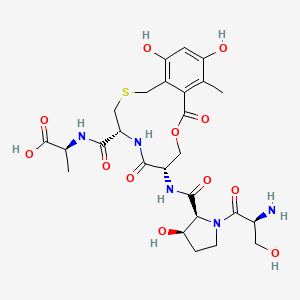
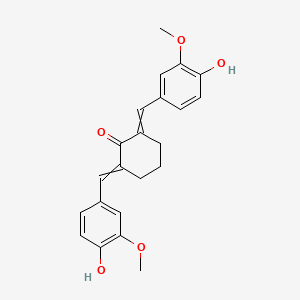
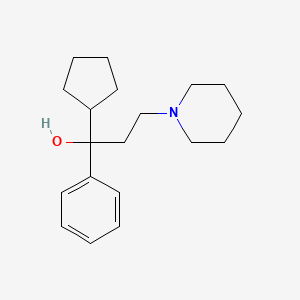
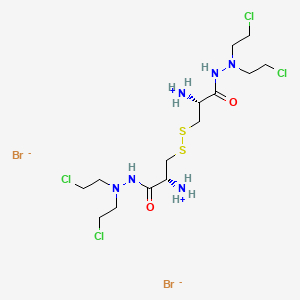

![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)


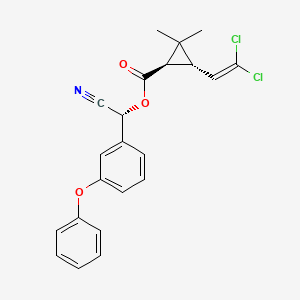
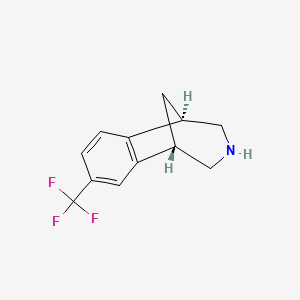
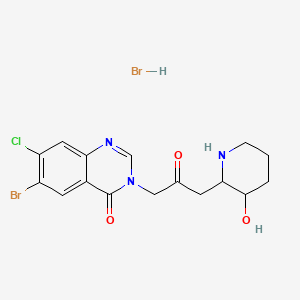

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
